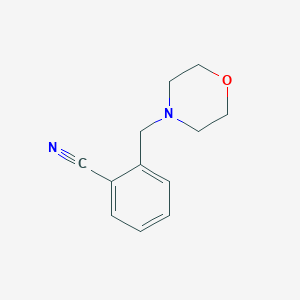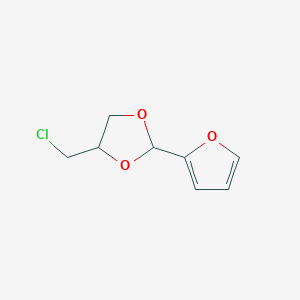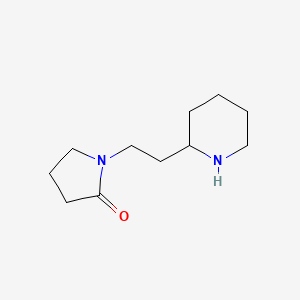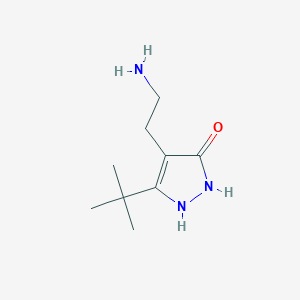
4-Phenyl-1,3-thiazole-2-carbaldehyde
Descripción general
Descripción
4-Phenyl-1,3-thiazole-2-carbaldehyde (4-PTCA) is a heterocyclic organic compound containing a thiazole ring and a phenyl group, and is commonly used in scientific research. It is an important intermediate in the synthesis of various organic compounds, and has been used in the synthesis of a variety of pharmaceuticals, as well as in the development of new materials. 4-PTCA has also been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
- Compounds derived from 4-Phenyl-1,3-thiazole-2-carbaldehyde have shown potent antimicrobial activity against a broad spectrum of gram-positive and gram-negative bacteria, as well as fungi. For instance, novel thiazole substituted pyrazole derivatives exhibited significant inhibition against bacterial and fungal species, suggesting their potential in developing new antimicrobial agents (Gaikwad, Patil, & Bobade, 2013).
Anti-inflammatory and Analgesic Activities
- Derivatives synthesized from this chemical have been evaluated for their anti-inflammatory and analgesic effects. A study highlighted the synthesis of new heterocycles from 4-Phenyl-1,3-thiazole-2-carbaldehyde, demonstrating both analgesic and anti-inflammatory activities, suggesting their therapeutic potential in pain and inflammation management (Viveka et al., 2015).
Anticancer Activities
- The compound's derivatives have been investigated for their anticancer activities, with some showing promising results against various human cancer cell lines. This opens avenues for further research into their mechanism of action and potential applications in cancer therapy (Metwally, Badawy, & Okpy, 2015).
Anti-corrosion Properties
- Research has also been directed towards exploring the anti-corrosion activities of compounds derived from 4-Phenyl-1,3-thiazole-2-carbaldehyde. These studies aim to develop novel coatings and materials to protect metals from corrosion, indicating the compound's potential in materials science (Rehan, Al Lami, & Khudhair, 2021).
Propiedades
IUPAC Name |
4-phenyl-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWIXPPOXVIXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393446 | |
| Record name | 4-phenyl-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1,3-thiazole-2-carbaldehyde | |
CAS RN |
75390-44-2 | |
| Record name | 4-phenyl-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-1,3-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4,6-Dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B1351768.png)









